Methyl ricinoleate

Vue d'ensemble

Description

It is a clear, viscous fluid commonly used as a surfactant, cutting fluid additive, lubricant, and plasticizer . This compound is synthesized from castor oil and methyl alcohol and is known for its unique properties, including its ability to act as a plasticizer for cellulosic resins, polyvinyl acetate, and polystyrene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl ricinoleate is primarily synthesized through the transesterification of castor oil with methyl alcohol. This process involves the reaction of castor oil with methanol in the presence of a catalyst, typically sodium methoxide or potassium hydroxide . The reaction conditions usually include moderate temperatures and the removal of by-products to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound involves large-scale transesterification processes. The castor oil is first refined to remove impurities, followed by the addition of methanol and a catalyst. The mixture is then heated and stirred to facilitate the reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Pyrolysis Reactions

Fast pyrolysis of methyl ricinoleate at 550°C primarily yields undecylenic acid methyl ester (UAME) and heptanal (HEP) . The reaction pathway depends on heating rates and temperature gradients :

| Parameter | Fast Pyrolysis (High Heating Rate) | Slow Pyrolysis (Low Heating Rate) |

|---|---|---|

| Major Products | UAME, HEP | 9,12-Octadecadienoic acid methyl ester (dehydration product) |

| Activation Energy (kJ/mol) | 287.72 (pyrolysis) | 238.29 (dehydration) |

| Bond Dissociation Energy (C–C) | C11–C12: Weakest (~250 kJ/mol) | C7–C8: Slightly stronger |

-

Mechanism : Density functional theory (DFT) calculations confirm that cleavage of the C11–C12 bond dominates, producing UAME (C₁₂H₂₂O₂) and HEP (C₇H₁₄O) . Secondary reactions form byproducts like 1,3-butadiene and shorter-chain methyl esters.

-

Thermodynamics : Pyrolysis is endothermic (ΔH = +80.52 kJ/mol), favoring high temperatures for UAME/HEP selectivity .

Hydrolysis Reactions

Base-catalyzed hydrolysis converts this compound to ricinoleic acid (C₁₈H₃₄O₃). Key conditions and yields include :

| Catalyst | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| NaOH | Ethanol | 25–60°C | 2 h | 93.44% | 96.26% |

| Candida antarctica Lipase B | Buffer | 60°C | 6 h | 98.5% | 99% |

Applications De Recherche Scientifique

Lubricants

Methyl ricinoleate is utilized in the formulation of bio-based lubricants. Its unique properties, such as high viscosity index and thermal stability, make it suitable for use in high-performance lubricants. Studies have shown that MR can enhance the lubrication properties of formulations, providing better performance compared to conventional mineral oils.

Bioplastics

The polymerization of this compound leads to the development of thermosetting elastomers. Research indicates that MR can be polymerized to produce polyricinoleate, which exhibits favorable mechanical properties such as tensile strength and elongation at break, making it a candidate for eco-friendly plastic alternatives .

Drug Delivery Systems

This compound has been explored as a component in drug delivery systems, particularly in transdermal formulations. A study demonstrated the effectiveness of Pluronic lecithin organogel containing MR for delivering ketoprofen and dexamethasone, showing enhanced stability and permeability compared to traditional formulations .

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties. It can be used in topical formulations aimed at reducing inflammation and pain, leveraging its natural origin and safety profile .

Cosmetic Applications

This compound is increasingly found in cosmetic formulations due to its emollient properties. It acts as a skin-conditioning agent, providing moisture and improving the texture of products such as creams and lotions.

Acaricide Potential

Recent studies have highlighted the acaricidal effects of ricinoleic acid esters, including this compound, against certain tick species. This application could lead to the development of natural pest control agents that are less harmful to the environment compared to synthetic chemicals .

Enrichment Processes

Innovative processes for enriching this compound from castor oil methyl esters have been developed using liquid-liquid extraction techniques. These methods achieve high yields (75-90%) and purity (95-99%), facilitating the production of MR for various applications .

Hydrolysis Studies

Hydrolysis reactions involving this compound have been studied extensively to understand its conversion into ricinoleic acid, which has further implications in both industrial and pharmaceutical applications .

Data Table: Properties and Applications of this compound

| Application Area | Key Properties | Benefits |

|---|---|---|

| Lubricants | High viscosity index | Improved lubrication performance |

| Bioplastics | Thermosetting elastomer | Eco-friendly alternative to conventional plastics |

| Drug Delivery Systems | Enhances permeability | Better drug absorption through skin |

| Cosmetics | Emollient properties | Moisturizing effect on skin |

| Agricultural Acaricides | Acaricidal activity | Natural pest control option |

Case Studies

-

Case Study 1: Lubricant Formulation

A comparative study on lubricants containing this compound versus traditional mineral oils showed a significant reduction in friction coefficient under high load conditions, indicating superior performance in extreme environments. -

Case Study 2: Transdermal Drug Delivery

In clinical trials, Pluronic lecithin organogels with this compound demonstrated enhanced transdermal delivery rates for anti-inflammatory drugs compared to standard formulations.

Mécanisme D'action

The mechanism of action of methyl ricinoleate involves its interaction with various molecular targets and pathways. As an antioxidant, it scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage . Its hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions.

Comparaison Avec Des Composés Similaires

Methyl ricinoleate is often compared with other fatty acid methyl esters, such as:

Ricinoleic acid methyl ester: Similar in structure but lacks the methyl group.

Methyl oleate: Another fatty acid methyl ester but without the hydroxyl group, making it less reactive in certain chemical reactions.

Methyl linoleate: Contains multiple double bonds, leading to different reactivity and applications.

This compound is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity, making it valuable in various industrial and research applications.

Activité Biologique

Methyl ricinoleate, an ester derived from ricinoleic acid found in castor oil, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis of this compound

This compound is typically synthesized through the transesterification of castor oil with methanol, often utilizing alkaline catalysts such as sodium hydroxide or potassium hydroxide. This process yields methyl esters of ricinoleic acid, which can be further purified through hydrolysis reactions.

Key Steps in Synthesis

- Transesterification : Castor oil (triricinolein) reacts with methanol to produce this compound.

- Hydrolysis : this compound can be hydrolyzed to yield ricinoleic acid and glycerol.

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. Below are detailed findings from various studies.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various pathogens. A study evaluated the antimicrobial effects of this compound derivatives and found that certain compounds exhibited selective activity against bacteria and fungi.

| Compound | Microbial Species Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 11 species | 19.53 µg/mL |

| AKG 8 | 11 species | 19.53 µg/mL |

| AKG 9 | 11 species | 19.53 µg/mL |

These results suggest that this compound and its derivatives can inhibit the growth of a variety of microorganisms, making them potential candidates for antimicrobial agents .

Antioxidant Activity

This compound has been shown to possess antioxidant properties. A study assessed its ability to scavenge free radicals and prevent lipid peroxidation using several methods:

- Ferric Reducing Antioxidant Power (FRAP)

- DPPH Radical Scavenging

- Lipid Peroxidation Assay

The results indicated that this compound effectively reduces oxidative stress, which is critical in preventing cellular damage .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, specifically through mechanisms involving apoptosis.

- Cell Lines Tested : HL-60 (human leukemia), MCF-7 (breast cancer)

- Inhibition Rate : Up to 57% tumor growth inhibition observed in xenograft models .

Case Studies

- Antimicrobial Efficacy : A comprehensive study evaluated the efficacy of this compound against resistant bacterial strains. The findings highlighted its potential as a natural preservative in food and cosmetic applications due to its broad-spectrum activity .

- Antioxidant Mechanism : Research conducted on the antioxidant capacity of this compound revealed that it effectively protects cellular components from oxidative damage, suggesting its use in formulations aimed at skin health and anti-aging products .

- Cancer Cell Line Studies : In vivo experiments using xenograft models demonstrated that this compound significantly reduced tumor sizes, indicating its potential as an adjunct therapy in cancer treatment protocols .

Propriétés

IUPAC Name |

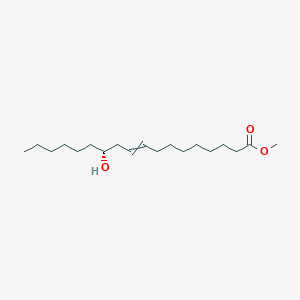

methyl (12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGDWZQXVZSXAO-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CC=CCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl ricinoleate?

A1: this compound has a molecular formula of C19H36O3 and a molecular weight of 312.49 g/mol. []

Q2: How can the structure of this compound be confirmed?

A2: Spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to confirm the structure of this compound. [, , , , , , , ]

Q3: What is the solubility of this compound in common solvents?

A3: this compound is miscible with diesel fuel and soluble in various organic solvents, including toluene, hexane, and diethyl ether. [, ]

Q4: What is the thermal stability of this compound?

A4: The thermal stability of this compound can vary depending on the specific application and conditions. Studies have shown that it can undergo pyrolysis at temperatures above 500°C, leading to the formation of various products like undecylenic acid methyl ester and heptanal. [, ]

Q5: How does the presence of a hydroxyl group in this compound influence its properties?

A5: The hydroxyl group in this compound makes it amenable to various chemical modifications like etherification, esterification, and amidation, allowing the synthesis of derivatives with tailored properties. [, , ]

Q6: Can this compound be used as a starting material for biodiesel production?

A6: Yes, this compound, often obtained from transesterification of castor oil, can be further converted into biodiesel through transesterification reactions using suitable catalysts. [, ]

Q7: What are some notable applications of this compound in the chemical industry?

A8: this compound serves as a valuable platform chemical for synthesizing various compounds like polymers, surfactants, and biolubricants. Its unique structure, featuring a hydroxyl group and a double bond, allows for diverse chemical transformations. [, , , , ]

Q8: Have computational methods been used to study this compound?

A9: Yes, Density Functional Theory (DFT) calculations have been employed to study the pyrolysis mechanism of this compound, providing insights into the bond dissociation energies and activation energies associated with the formation of different products. []

Q9: How does the position of the double bond in this compound impact its reactivity?

A10: The position of the double bond in this compound influences its reactivity in reactions like epoxidation and metathesis. [, ]

Q10: How does the presence of the hydroxyl group in this compound influence its reactivity?

A11: The hydroxyl group in this compound can participate in various reactions like esterification, etherification, and amidation, enabling the synthesis of a wide range of derivatives with diverse properties. [, , ]

Q11: How can the stability of this compound be improved?

A12: The stability of this compound can be enhanced by using antioxidants, storing it under inert atmospheres, and avoiding exposure to light and heat. []

Q12: What analytical methods are commonly used to quantify this compound?

A13: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is widely employed to quantify this compound in various matrices. [, ]

Q13: What factors can influence the dissolution rate of this compound?

A15: Factors like temperature, agitation speed, and the nature of the solvent or medium can influence the dissolution rate of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.